molecular formula C9H7BrN4OS B2907441 6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one CAS No. 129951-97-9

6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No. B2907441
CAS RN: 129951-97-9
M. Wt: 299.15
InChI Key: RXMLNKSIEKWJSK-UHFFFAOYSA-N
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Description

6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, or 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, is a phenyl-substituted triazinone compound. It is a versatile synthetic intermediate, which has found a number of applications in the fields of organic synthesis and medicinal chemistry. It is an important building block for the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrazoles, and triazoles. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is not fully understood. It is believed that the compound acts as a proton donor, which can form hydrogen bonds with other molecules. This enables the compound to interact with a wide range of substrates, including proteins and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one are not well understood. It has been suggested that the compound may act as an antioxidant, and may have anti-inflammatory, anti-bacterial, and anti-cancer properties. However, further research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in laboratory experiments include its low cost, its availability, and its ease of use. The compound is also relatively stable and can be easily stored. The main limitation of using this compound in laboratory experiments is that it is a relatively weak proton donor, which may limit its effectiveness in certain reactions.

Future Directions

There are a number of potential future directions for research involving 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other compounds. It could also be used as a starting material for the synthesis of new heterocyclic compounds. Additionally, further research could be conducted into the use of this compound in the synthesis of dyes, pigments, and catalysts. Finally, further research into its potential as an antioxidant and its possible anti-inflammatory, anti-bacterial, and anti-cancer properties could be conducted.

Synthesis Methods

The synthesis of 5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves the condensation of 2-amino-5-bromophenol with thiourea. This reaction is typically carried out in an aqueous solution of sodium hydroxide at a temperature of around 70°C. The resulting product is then isolated and purified by chromatographic techniques.

Scientific Research Applications

5-Bromo-2-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a versatile synthetic intermediate, which has found a number of applications in the fields of organic synthesis and medicinal chemistry. It has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrazoles, and triazoles. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs. It has been used in the preparation of cyclic peptides, and in the synthesis of chiral compounds. It has also been used in the synthesis of dyes, pigments, and catalysts.

properties

IUPAC Name

6-(2-amino-5-bromophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4OS/c10-4-1-2-6(11)5(3-4)7-8(15)12-9(16)14-13-7/h1-3H,11H2,(H2,12,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMLNKSIEKWJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NNC(=S)NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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